- Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines, Organic Letters, 2018, 20(13), 3833-3837

Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)

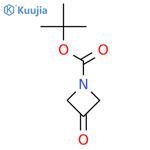

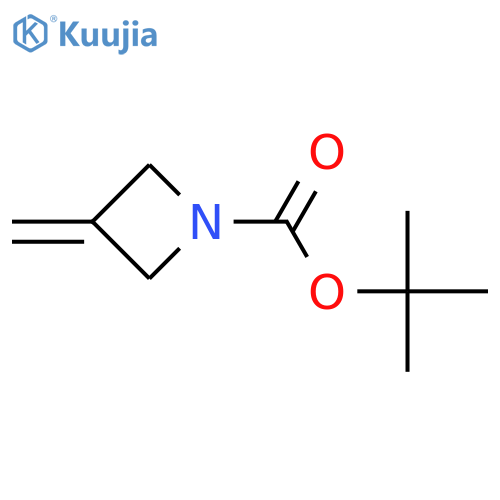

934664-41-2 structure

Nome do Produto:tert-butyl 3-methylideneazetidine-1-carboxylate

tert-butyl 3-methylideneazetidine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- tert-Butyl 3-methyleneazetidine-1-carboxylate

- 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester

- 1-Boc-3-methylideneazetid...

- tert-butyl 3-methylideneazetidine-1-carboxylate

- 1-Boc-3-methylideneazetidine

- 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE

- MECAHFSQQZQZOI-UHFFFAOYSA-N

- 5860AC

- PB19228

- AM804576

- AB1011612

- AB0050474

- tert-butyl 3-methylene-azetidine-1-carboxylate

- 3-Methyleneaze

- J-524559

- SY046612

- DB-371887

- CS-W022997

- EN300-155692

- DTXSID70717214

- AKOS006316676

- MFCD12031229

- B6011

- ALBB-031201

- SCHEMBL1488353

- 1-Boc-3-methyleneazetidine

- SS-4888

- 934664-41-2

- tert-Butyl3-methyleneazetidine-1-carboxylate

-

- MDL: MFCD12031229

- Inchi: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3

- Chave InChI: MECAHFSQQZQZOI-UHFFFAOYSA-N

- SMILES: O=C(N1CC(=C)C1)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 169.110278721g/mol

- Massa monoisotópica: 169.110278721g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 2

- Complexidade: 207

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1

- Superfície polar topológica: 29.5

Propriedades Experimentais

- Ponto de ebulição: 214.8±29.0°C at 760 mmHg

tert-butyl 3-methylideneazetidine-1-carboxylate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

tert-butyl 3-methylideneazetidine-1-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155692-2.5g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 2.5g |

$30.0 | 2023-02-14 | |

| Enamine | EN300-155692-5.0g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 5.0g |

$50.0 | 2023-02-14 | |

| Chemenu | CM103675-10g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95%+ | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y0980144-25g |

tert-butyl 3-methyleneazetidine-1-carboxylate |

934664-41-2 | 95% | 25g |

$250 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069824-250mg |

tert-Butyl 3-methyleneazetidine-1-carboxylate |

934664-41-2 | 97% | 250mg |

¥37 | 2023-04-12 | |

| abcr | AB439858-5g |

tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |

934664-41-2 | 95% | 5g |

€83.90 | 2024-04-15 | |

| Enamine | EN300-155692-0.25g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 0.25g |

$19.0 | 2023-02-14 | |

| Enamine | EN300-155692-50.0g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 50.0g |

$371.0 | 2023-02-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00479-10G |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 97% | 10g |

¥ 343.00 | 2023-04-12 | |

| abcr | AB439858-25 g |

tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |

934664-41-2 | 95% | 25g |

€357.50 | 2023-07-18 |

tert-butyl 3-methylideneazetidine-1-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 18 h, reflux

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

Referência

- Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes, Journal of the American Chemical Society, 2018, 140(49), 16976-16981

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 4 h, 70 °C; 70 °C → 50 °C

1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C

1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C

Referência

- Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, reflux

1.2 30 min, rt

1.3 Reagents: Water

1.2 30 min, rt

1.3 Reagents: Water

Referência

- Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy, France, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

Referência

- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, 25 °C

1.2 Solvents: Diethyl ether ; 18 h, 25 °C

1.2 Solvents: Diethyl ether ; 18 h, 25 °C

Referência

- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

Referência

- Branch-selective addition of unactivated olefins into imines and aldehydes, ChemRxiv, 2018, 1, 1-7

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1.5 h, rt

1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt

1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt

Referência

- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether

Referência

- Hydrophilic azaspiroalkenes as robust bioorthogonal reporters, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt

Referência

- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 2 h, 35 °C; 35 °C → rt

1.2 2 h, 35 °C; 35 °C → rt

Referência

- Pleuromutilin derivative and application as antibacterial agents, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt

Referência

- Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides, Synthesis, 2021, 53(10), 1771-1784

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt

1.2 cooled; heated

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 cooled; heated

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

- Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

Referência

- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421

Método de produção 15

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C

Referência

- Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt

1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt

Referência

- Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes, Angewandte Chemie, 2021, 60(26), 14360-14364

Método de produção 17

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 h, rt

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

- Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives, Angewandte Chemie, 2023, 62(32),

tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials

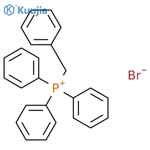

- Methyltriphenylphosphonium bromide

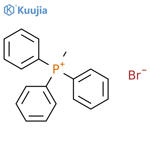

- methyl(triphenyl)phosphonium;iodide

- tert-Butyl 3-oxoazetidine-1-carboxylate

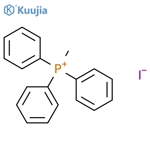

- Benzyltriphenylphosphonium bromide

tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products

tert-butyl 3-methylideneazetidine-1-carboxylate Literatura Relacionada

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

5. Book reviews

934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate) Produtos relacionados

- 114214-71-0(tert-butyl 3-methylidenepyrrolidine-1-carboxylate)

- 2229453-31-8(1,1-difluoro-4-(2-nitroethyl)cyclohexane)

- 351003-22-0(2,5-bis(trifluoromethyl)benzenesulfonyl chloride)

- 2137029-31-1(tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate)

- 1805885-00-0(5-Chloromethyl-4-trifluoromethylthio-1H-benzimidazole)

- 2228190-99-4(1-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-4-oxocyclohexane-1-carboxylic acid)

- 1259881-29-2(METHYL (2R)-2-AMINO-3-(2,6-DIFLUOROPYRIDIN-3-YL)PROPANOATE)

- 1158003-15-6(4-[1-(cyclopropylamino)ethyl]-N,N-dimethylaniline)

- 878735-23-0(8-(2-chloro-6-fluorophenyl)methyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228828-36-0(2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate

Pureza:99%/99%

Quantidade:100g/500g

Preço ($):258.0/1291.0